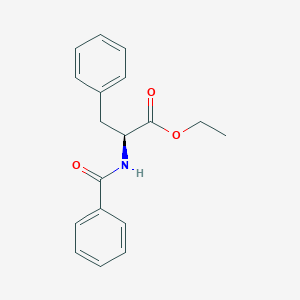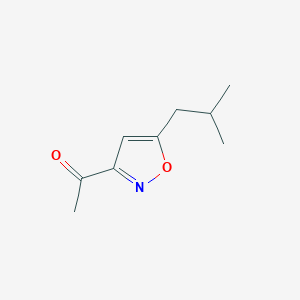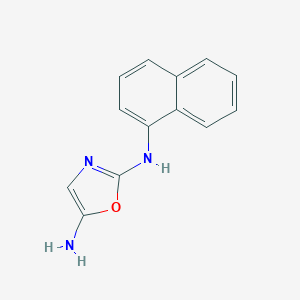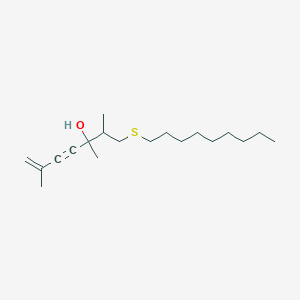
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol (TMT) is a synthetic compound that has gained attention in scientific research for its unique properties. TMT is a member of the family of pheromones, which are chemical signals used for communication between animals of the same species. TMT has been found to have a variety of effects on the behavior and physiology of animals, making it a promising area of research for a range of fields.
作用機序
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is thought to act through the vomeronasal organ, which detects pheromones. Once 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is detected, it activates a cascade of signaling pathways that ultimately lead to changes in behavior and physiology. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate specific receptors in the vomeronasal organ, including the TRPC2 receptor, which is involved in the detection of pheromones.
生化学的および生理学的効果
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to have a range of effects on the behavior and physiology of animals. In rats, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been shown to increase aggression and anxiety, as well as alter the release of various hormones. In mice, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit avoidance behavior and alter the expression of genes involved in stress and anxiety. In humans, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including disgust and fear.
実験室実験の利点と制限
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is a useful tool for studying the role of pheromones in behavior and physiology. It can be used to investigate the mechanisms underlying pheromone detection and the effects of pheromones on behavior and physiology. However, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has some limitations as well. It is a synthetic compound that may not accurately mimic the effects of natural pheromones. Additionally, the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol may vary depending on the species being studied, making it important to use caution when extrapolating results to other animals.
将来の方向性
There are many potential future directions for research on 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol. One area of interest is the role of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol in social behavior, including mate choice and territoriality. Another area of interest is the potential therapeutic applications of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, such as in the treatment of anxiety disorders or as a tool for studying the effects of stress on behavior and physiology. Finally, further research is needed to better understand the mechanisms underlying the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, including the specific receptors and signaling pathways involved.
合成法
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2,5-dimethyl-4-hexen-3-ol with 1-bromo-3-methyl-4-nonene in the presence of a palladium catalyst. This is followed by a thiol-ene reaction with 1-thioglycerol to produce 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol.
科学的研究の応用
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been studied in a range of scientific fields, including neuroscience, endocrinology, and behavior. In neuroscience, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate the vomeronasal organ, a sensory organ in animals that detects pheromones. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has also been shown to affect the release of various hormones, including testosterone and cortisol, which are involved in stress and aggression. In behavior, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including aggression, avoidance, and attraction.
特性
CAS番号 |
102244-22-4 |
|---|---|
製品名 |
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol |
分子式 |
C19H34OS |
分子量 |
310.5 g/mol |
IUPAC名 |
2,3,6-trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C19H34OS/c1-6-7-8-9-10-11-12-15-21-16-18(4)19(5,20)14-13-17(2)3/h18,20H,2,6-12,15-16H2,1,3-5H3 |
InChIキー |
VYZBRGJPPSIOLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
正規SMILES |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
同義語 |
2,3,6-trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



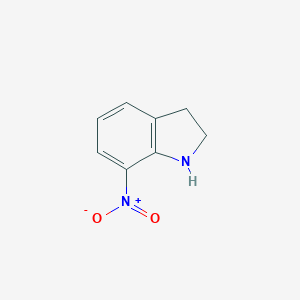
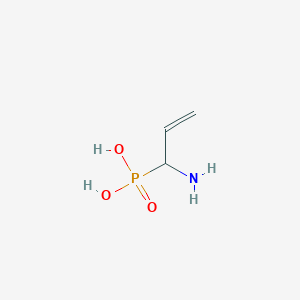
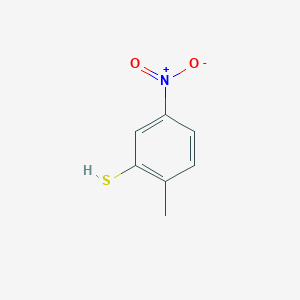
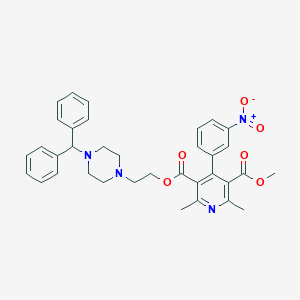
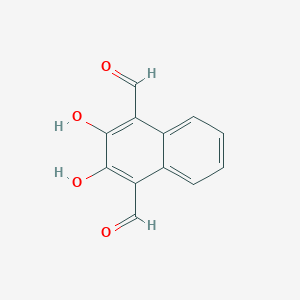
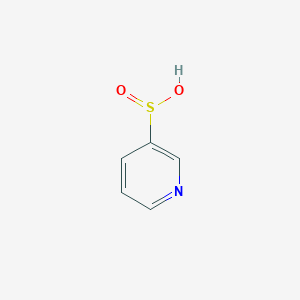
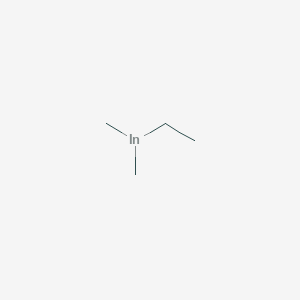
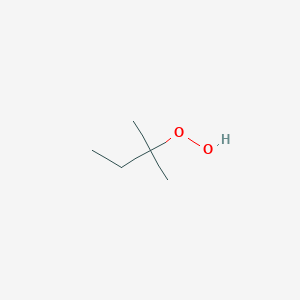
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
